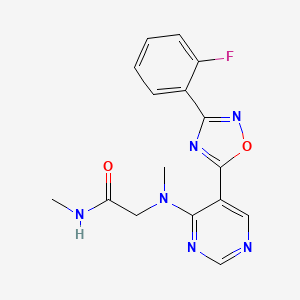

2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)(methyl)amino)-N-methylacetamide

Beschreibung

The compound 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)(methyl)amino)-N-methylacetamide features a pyrimidine core fused with a 1,2,4-oxadiazole ring, substituted at the 3-position with a 2-fluorophenyl group. The pyrimidine’s 4-position is modified with a methylaminoacetamide side chain.

Eigenschaften

IUPAC Name |

2-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]-methylamino]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-18-13(24)8-23(2)15-11(7-19-9-20-15)16-21-14(22-25-16)10-5-3-4-6-12(10)17/h3-7,9H,8H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZHTBBAGOGAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C)C1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)(methyl)amino)-N-methylacetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a pyrimidine and oxadiazole ring system, which are known for their diverse biological activities.

Chemical Formula: CHFNO

Molecular Weight: Approximately 380.5 g/mol

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.

Case Study:

In a study conducted on various cancer cell lines, this compound showed IC50 values in the micromolar range against breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Findings:

In vitro tests revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways: The oxadiazole group may inhibit enzymes critical for DNA synthesis and repair.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Disruption of Membrane Integrity: The antimicrobial action could be due to disruption of bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Systems

The target compound’s 1,2,4-oxadiazole-pyrimidine hybrid contrasts with analogs containing alternative heterocycles:

- Triazole-Pyrimidine Hybrids: Compounds like 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () replace oxadiazole with triazole. Triazoles often enhance metabolic stability but may reduce electron-withdrawing effects compared to oxadiazoles, influencing binding affinity .

- Thiazole-Pyrimidine Systems : Compound 11 () features a thiazole ring, which introduces sulfur-based polarity. Such systems may improve solubility but could alter pharmacokinetic profiles compared to oxadiazoles .

Table 1: Core Structure Comparison

Substituent Effects

- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: The target’s 2-fluorophenyl group (meta to the oxadiazole) contrasts with N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), where a methoxyphenyl group enhances hydrogen-bonding capacity. The fluorine atom in the target compound likely increases lipophilicity and metabolic stability compared to bulkier substituents .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

The pyrimidine derivative in demonstrated antibacterial and antifungal activity due to its aminomethyl substituents, which facilitate membrane penetration . The target compound’s oxadiazole ring may enhance electron-deficient character, improving interactions with microbial enzymes.

Solubility and Stability

- Crystal Packing : highlights that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence crystal packing and solubility. The target compound’s oxadiazole may introduce rigidity, reducing aqueous solubility compared to more flexible analogs .

- Hydrogen Bonding : Unlike ’s compound, which utilizes N–H⋯N bonds, the target’s acetamide side chain could form C–H⋯O interactions, affecting aggregation and bioavailability.

Table 2: Pharmacological and Physical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., oxadiazole-pyrimidine hybrids) typically involves sequential coupling reactions. For example, oxadiazole ring formation often employs hydroxylamine and carboxylic acid derivatives under reflux with catalysts like DCC (dicyclohexylcarbodiimide). Subsequent pyrimidine functionalization may use nucleophilic substitution with methylamine derivatives. Key factors include:

- Temperature control : Oxadiazole formation requires 80–100°C to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Base choice : Potassium carbonate or sodium hydroxide facilitates deprotonation during coupling steps .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Oxadiazole formation | Hydroxylamine HCl, DCC, DMF, 80°C | 60–75% | Excess DCC improves cyclization |

| Pyrimidine amination | Methylamine, K₂CO₃, DMSO, RT | 45–60% | pH > 9 minimizes hydrolysis |

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Use multi-modal spectroscopic analysis:

- NMR : ¹H/¹³C NMR to verify fluorophenyl proton environments (δ 7.2–7.8 ppm) and methylamino groups (δ 2.8–3.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography (if crystalline): Resolve oxadiazole-pyrimidine dihedral angles to confirm spatial orientation .

Q. What preliminary biological screening assays are appropriate?

- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:

- Kinase inhibition : Use ADP-Glo™ assay panels for kinase profiling (IC₅₀ determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

- Solubility/Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up?

- Methodological Answer : Address bottlenecks via:

- Catalyst screening : Replace DCC with EDC·HCl for easier purification .

- Microwave-assisted synthesis : Reduce oxadiazole cyclization time from 12h to 2h at 100°C .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for amidation steps .

- Data Contradiction Note : reports 75% yield with DCC, while achieves 85% with EDC·HCl. Systematically vary catalysts and monitor side-product formation via LC-MS.

Q. How to resolve discrepancies in biological activity across cell lines?

- Methodological Answer :

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target genes/pathways (e.g., MAPK/ERK) .

- Metabolomics : LC-MS-based profiling to correlate compound exposure with metabolite shifts in resistant vs. sensitive lines .

- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to establish SAR .

Q. What strategies validate the compound’s target engagement in vivo?

- Methodological Answer :

- Isotope labeling : Synthesize ¹⁴C-labeled compound for biodistribution studies in rodent models .

- Photoaffinity probes : Incorporate diazirine moieties to crosslink with target proteins, followed by pull-down/MS identification .

- Microdialysis : Monitor unbound compound concentrations in target tissues (e.g., brain, liver) .

Q. How to address stability issues in aqueous buffers?

- Methodological Answer :

- pH-rate profiling : Identify degradation hotspots (e.g., oxadiazole hydrolysis at pH < 5) via HPLC stability assays .

- Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable esters .

- Lyophilization : Formulate with cyclodextrins or PEG to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.